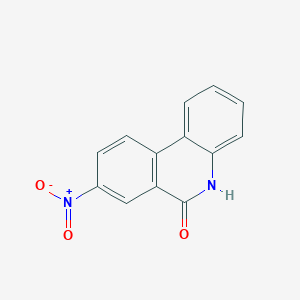

8-nitro-5H-phenanthridin-6-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

78255-99-9 |

|---|---|

Molecular Formula |

C13H8N2O3 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

8-nitro-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H8N2O3/c16-13-11-7-8(15(17)18)5-6-9(11)10-3-1-2-4-12(10)14-13/h1-7H,(H,14,16) |

InChI Key |

DWJTXUCDDWXLSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Nitro 5h Phenanthridin 6 One and Its Analogues

Established Synthetic Routes to the Core 5H-phenanthridin-6-one Scaffold

The construction of the tricyclic 5H-phenanthridin-6-one framework is a well-documented area of organic synthesis, with numerous methods developed over the years. These routes often involve intramolecular cyclization reactions of appropriately substituted biphenyl (B1667301) precursors.

One of the most prominent methods is the Palladium-Catalyzed Intramolecular C-H Arylation . This approach typically starts from N-substituted-2-halobenzamides. For instance, the cyclization of N-aryl-2-bromobenzamides can be achieved using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), often in the presence of a base and a suitable solvent. amazonaws.comacs.org This method is valued for its reliability and tolerance of various functional groups. Recent advancements have focused on developing more efficient catalytic systems, including the use of palladium nanoparticles. researchgate.net

Another significant strategy is the Ullmann-type Coupling Reaction . This can involve the intramolecular coupling of 2-halobenzamides or a one-pot reaction cascade starting from simpler precursors like 2-bromobenzoic acids and anilines. Copper catalysts are frequently employed in these transformations. researchgate.net

Microwave-assisted synthesis has emerged as a technique to accelerate these reactions. A transition-metal-free method for synthesizing phenanthridin-6-ones involves the K₂CO₃-promoted radical cyclization of N-aryl-2-bromobenzamides under microwave irradiation, which can significantly reduce reaction times and improve yields. acs.org

More recently, metal-free cascade reactions have been developed as a green alternative. One such method involves a base-mediated intramolecular aldol (B89426) cyclization/dehydration sequence, which proceeds through a 6π-electrocyclization and subsequent oxidative aromatization to form the phenanthridinone core. researchgate.net

The table below summarizes key features of these established routes.

| Synthetic Method | Typical Reactants | Catalyst/Reagent | Key Advantages |

| Pd-Catalyzed C-H Arylation | N-Aryl-2-halobenzamides | Pd(OAc)₂, Base (e.g., Cs₂CO₃) | High yields, good functional group tolerance researchgate.net |

| Ullmann-type Coupling | 2-Halobenzamides, 2-Halobenzoic acids + Anilines | Cu(I) salts, Base (e.g., K₂CO₃) | Use of less expensive copper catalyst researchgate.net |

| Microwave-Assisted Cyclization | N-Aryl-2-bromobenzamides | K₂CO₃, DMF | Rapid reaction times, transition-metal-free acs.org |

| Metal-Free Cascade Reaction | Hydroxy/aminochalcones and acid halides | Base (e.g., DBU), DMSO | High atom economy, green approach researchgate.net |

| Photochemical Cyclization | N-Phenylbenzamides | UV light, Acid (e.g., MeSO₃H) | Mild, room temperature conditions researchgate.net |

Regioselective Nitration Strategies for Introducing the Nitro Group at Position 8

The introduction of a nitro group at a specific position on the phenanthridinone scaffold is a challenge of regioselectivity. For 8-nitro-5H-phenanthridin-6-one, the nitro group must be directed to the desired carbon of the peripheral benzene (B151609) ring. This can be achieved either by nitrating the pre-formed phenanthridinone scaffold or by using a precursor that already contains a nitro group at the correct position.

A more controlled and often preferred strategy is to synthesize the molecule from a pre-nitrated precursor . This involves starting with a biphenyl derivative where one of the rings is appropriately substituted with a nitro group that will ultimately become the 8-nitro group in the final product. For example, a Suzuki coupling reaction between a bromobenzene (B47551) derivative and a nitrophenylboronic acid could form a 2-amino-4'-nitrobiphenyl intermediate, which can then be cyclized to form this compound. core.ac.uk Reductive cyclization of a precursor like 2'-nitro-biphenyl-2-carboxylic acid is another classical route that yields the phenanthridone scaffold. core.ac.uk By starting with 4-nitro-2'-aminobiphenyl-2-carboxylic acid, the cyclization would yield the desired 8-nitro product.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing the synthesis of this compound involves refining both the construction of the core scaffold and the nitration step to maximize yield and purity.

If a direct nitration approach is used, optimization typically involves adjusting:

Temperature: Nitration is an exothermic process. Lower temperatures are often used to control the reaction rate and prevent over-nitration or side reactions.

Nitrating Agent: The choice and concentration of the nitrating agent (e.g., HNO₃/H₂SO₄, KNO₃/H₂SO₄) are critical for controlling the regioselectivity and extent of nitration.

Reaction Time: Monitoring the reaction progress allows for quenching at the optimal time to maximize the yield of the desired mono-nitro product.

When building the molecule from a nitro-substituted precursor, optimization focuses on the cyclization step. For palladium-catalyzed reactions, extensive studies have been performed to optimize conditions. The table below illustrates typical parameters investigated during the optimization of a Pd-catalyzed synthesis of a phenanthridinone scaffold, which are directly applicable to the synthesis of the 8-nitro derivative from a corresponding precursor. researchgate.net

| Parameter | Variables Studied | Typical Optimal Choice | Effect on Reaction |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ | Influences catalytic activity and reaction rate. |

| Ligand | PPh₃, P(o-tol)₃, Xantphos | PPh₃ | Stabilizes the catalyst and promotes reductive elimination. |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Cs₂CO₃ | Essential for the C-H activation or deprotonation step. |

| Solvent | DMF, Dioxane, Toluene | DMF | Affects solubility and reaction temperature. |

| Temperature | 100-140 °C | 120 °C | Higher temperatures often increase reaction rate but can lead to decomposition. |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for synthesizing the phenanthridinone scaffold. While these methods have not been specifically reported for the 8-nitro derivative, they represent viable strategies if applied to a suitable nitro-substituted precursor.

Visible-Light-Driven Synthesis: Transition-metal-free approaches using visible light have been developed for the intramolecular arylation to form phenanthridinones. These reactions often use an organophotoredox catalyst and can be performed at room temperature, reducing energy consumption. researchgate.net

Electrochemical Synthesis: Electrochemistry offers a sustainable alternative to chemical oxidants or reductants. Anodic oxidation can be used to generate amidyl radicals from N-aryl-biphenyl-2-carboxamides, which then cyclize to form the phenanthridinone ring system. This method minimizes chemical waste.

Use of CO₂ as a C1 Source: Innovative methods have been developed that use carbon dioxide as a building block for the lactam carbonyl group. The lactamization of 2-arylanilines with CO₂ under rhodium catalysis presents a highly atom-economical route to phenanthridinones.

Microwave-Assisted Transition-Metal-Free Synthesis: As mentioned earlier, using microwave irradiation with a simple base like K₂CO₃ avoids the need for transition metal catalysts and drastically shortens reaction times, which aligns with green chemistry goals. acs.org

The application of these green methods to a precursor like 2-bromo-N-(4-nitrophenyl)benzamide could provide a more sustainable pathway to this compound.

Synthesis of Deuterated or Isotopically Labeled this compound for Research Purposes

The synthesis of isotopically labeled compounds, such as those containing deuterium (B1214612) (²H or D), is crucial for various research applications, including mechanistic studies and as internal standards in quantitative analysis. Deuterium labeling can also be used to study metabolic pathways, as the heavier isotope can slow down metabolic processes (a kinetic isotope effect). nih.govrsc.org

The synthesis of a deuterated or otherwise labeled this compound would typically involve the use of a labeled starting material. For example, to produce a phenanthridinone with a deuterated phenyl ring, one could start with a deuterated bromobenzene (e.g., D₅-bromobenzene). This labeled precursor would then be carried through one of the established synthetic sequences. amazonaws.com

Mechanistic investigations often employ isotopic labeling to understand reaction pathways. For instance, in a study of a rhodium-catalyzed synthesis of a related tetrahydrobenzo[c]phenanthridin-6-one, a deuterated benzamide (B126) (benzamide-d₅) was used in a kinetic isotope effect experiment. nih.gov The observed KIE of 1.8 indicated that the C-H bond cleavage step was likely involved in the rate-determining step of the reaction. nih.gov A similar strategy could be applied to investigate the mechanism of the cyclization step in the synthesis of this compound.

A general approach to synthesizing a specifically labeled this compound is outlined below:

Preparation of Labeled Precursor: Synthesize a key starting material with the isotopic label in the desired position. For example, preparing 4-nitrobromobenzene-d₄.

Scaffold Assembly: Couple the labeled precursor with the other required fragment (e.g., via Suzuki or Buchwald-Hartwig coupling) to form the biphenyl backbone.

Cyclization: Perform the intramolecular cyclization reaction (e.g., Pd-catalyzed C-H arylation) to form the final labeled this compound.

Structural Elucidation and Conformational Analysis in Research

Advanced Spectroscopic Characterization Methodologies

The structural framework of phenanthridinone derivatives is typically confirmed using a suite of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). While detailed 2D NMR studies specifically for 8-nitro-5H-phenanthridin-6-one are not widely published, the characterization of analogous compounds provides a clear blueprint for its structural verification.

For instance, the synthesis of related nitro-substituted benzo[c]phenanthridinone derivatives involves comprehensive NMR analysis to assign the protons and carbons of the core structure. acs.org Techniques such as 2D NMR, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning all proton and carbon signals, especially in complex, substituted aromatic systems.

High-Resolution Mass Spectrometry (HRMS) is another cornerstone for structural confirmation, providing a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental formula with high confidence. For this compound (C₁₃H₈N₂O₃), the expected exact mass would be used to confirm its composition. While specific experimental data for this compound is scarce, predicted mass spectrometry data for an isomer, 2-nitro-5H-phenanthridin-6-one, suggests an [M+H]⁺ adduct with a mass-to-charge ratio (m/z) of 241.06078. uni.lu Experimental HRMS data for other phenanthridinone derivatives routinely show mass accuracy within a few parts per million (ppm). rsc.org

The spectroscopic data for a closely related compound, (4bS,10bR)-9-Nitro-4b,10b,11,12-tetrahydrobenzo[c]phenanthridin-6(5H)-one, illustrates the type of data generated in these analyses. acs.org The nitro-group's position at C9 in this derivative is analogous to the C8 position in the target compound.

| Technique | Description | Observed Data |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Proton Chemical Shifts (δ ppm) | 8.28 (d, J = 4.4 Hz, 1H), 8.22–8.21 (m, 2H), 7.34–7.27 (m, 3H), 7.23 (d, J = 4.4 Hz, 1H), 5.90 (brs, 1H), 4.95 (d, J = 1.6 Hz, 1H), 3.27 (td, J = 7.2, 2.0 Hz, 1H), 3.03–3.01 (m, 2H), 2.27–2.21 (m, 1H), 1.96–1.92 (m, 1H) |

| ¹³C NMR (175 MHz, CDCl₃) | Carbon Chemical Shifts (δ ppm) | 162.7, 150.3, 144.4, 136.1, 133.1, 132.6, 129.7, 129.7, 129.0, 128.9, 127.2, 122.6, 122.3, 51.9, 38.9, 28.8, 25.6 |

| HRMS (ESI) | Calculated vs. Found Mass [M+H]⁺ | Calculated for C₁₇H₁₅N₂O₃ [M+H]⁺: 295.1077; Found: 295.1060 |

X-ray Crystallographic Studies of this compound and its Derivatives

An X-ray crystallographic study of this compound would be expected to reveal a largely planar tricyclic system, a characteristic feature of the phenanthridinone core. brynmawr.edu The analysis would precisely define the orientation of the nitro group relative to the aromatic rings and detail any intermolecular interactions, such as hydrogen bonding involving the amide proton or π-stacking between the aromatic systems, which dictate the crystal packing. Such studies on derivatives have been crucial for understanding how these molecules interact with biological targets. brynmawr.edu

Conformational Analysis using Computational and Experimental Techniques

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. lumenlearning.com For this compound, the primary conformational flexibility arises from the rotation of the nitro group around the C-N bond.

Computational Techniques: Density Functional Theory (DFT) calculations are a powerful tool for exploring molecular conformations. beilstein-journals.org For this compound, computational methods could be used to calculate the potential energy surface for the rotation of the nitro group. This would identify the minimum energy conformation (the most stable arrangement) and the energy barriers to rotation. auremn.org.br Such calculations would likely show that the most stable conformer has the nitro group co-planar with the aromatic ring to maximize electronic conjugation, though steric hindrance from adjacent protons could cause a slight twist.

Experimental Techniques: Experimentally, the conformational dynamics can be probed using variable-temperature NMR spectroscopy. Changes in the NMR spectrum as a function of temperature can provide information about the energy barriers between different conformers. However, for a simple rotation like that of a nitro group, the energy barrier is typically low, meaning that interconversion at room temperature is extremely rapid on the NMR timescale, resulting in an averaged spectrum.

The study of molecular geometries and their associated energies is fundamental to understanding a molecule's properties and reactivity. drugdesign.org While specific experimental conformational studies on this compound are not documented in the searched literature, the established principles of conformational analysis provide a robust framework for predicting its behavior. nobelprize.org

Investigative Studies on Biological Activities of 8 Nitro 5h Phenanthridin 6 One

In Vitro Anti-proliferative Activity Studies in Cancer Cell Lines

The phenanthridinone skeleton is a structural motif found in numerous biologically active molecules with demonstrated anticancer properties. researchgate.net Derivatives of this structure are actively investigated as anti-proliferative agents. nih.gov

Evaluation in Specific Cancer Models (e.g., breast cancer, lung cancer, leukemia)

Despite the known anti-proliferative potential of the phenanthridinone class, detailed research findings or specific data evaluating the in vitro activity of 8-nitro-5H-phenanthridin-6-one against specific cancer cell lines such as breast cancer, lung cancer, or leukemia are not available in the public domain based on the conducted searches. While related phenanthridinone derivatives have been evaluated in various cancer models, including leukemia and solid tumors, specific studies for the 8-nitro isomer are not documented in the provided results. researchgate.netwikigenes.org

Comparative Anti-proliferative Potency Studies with Related Compounds

Comparative studies are essential to understand structure-activity relationships, such as the effect of the position of the nitro group on the phenanthridinone ring. However, specific studies detailing the comparative anti-proliferative potency of this compound against its isomers (e.g., 2-nitro or 4-nitro) or the parent compound are not present in the available literature. A 1985 study noted the synthesis of various nitro-substituted 6(5H)-phenanthridinones, but comparative biological activity data was not included in the search results. acs.org

Due to the absence of specific experimental data for this compound, a data table for its anti-proliferative activity cannot be generated.

Antiviral Activity Research

Phenanthridinone derivatives have been explored for their potential as antiviral agents, including as inhibitors of HIV integrase. researchgate.net One study assessed a series of phenanthridine (B189435) derivatives for activity against HIV-1 protease, though it did not specifically report on the this compound isomer. spandidos-publications.com Another investigation evaluated a range of phenanthridin-6(5H)-one derivatives for their activity against the Tobacco Mosaic Virus (TMV), finding that unsubstituted variants showed the most promise. mdpi.com There is no specific information available from the search results regarding the evaluation of this compound for any antiviral activity.

Anti-inflammatory Activity Research

The parent compound, 6(5H)-phenanthridinone, and its derivatives are known to be potent PARP inhibitors, a mechanism that can produce anti-inflammatory effects. researchgate.netnih.gov For instance, the phenanthridinone derivative PJ34 has demonstrated efficacy in reducing inflammation in various rodent models. researchgate.net While the core structure is associated with anti-inflammatory potential, no studies specifically investigating the anti-inflammatory activity of this compound were found.

Other Emerging Biological Activities

The phenanthridinone chemical scaffold is associated with a wide spectrum of biological activities, including the inhibition of topoisomerase I and the modulation of various cellular signaling pathways. nih.govmdpi.com However, there are no specific research findings detailing any other emerging biological activities for this compound in the available literature.

Mechanistic Research on the Biological Actions of 8 Nitro 5h Phenanthridin 6 One

Molecular Target Identification and Validation Studies

Identifying the direct molecular interactors of a compound is fundamental to understanding its biological effects. For 8-nitro-5H-phenanthridin-6-one, research has centered on its interaction with key enzymes involved in cellular signaling and DNA damage repair.

The primary molecular target identified for this compound is the family of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. These enzymes are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks.

The phenanthridinone core structure of the compound acts as a pharmacophore that mimics the nicotinamide (B372718) moiety of the PARP substrate, nicotinamide adenine (B156593) dinucleotide (NAD+). By binding to the NAD+ binding pocket of the enzyme, this compound functions as a competitive inhibitor. This inhibition prevents the synthesis of poly(ADP-ribose) chains on target proteins, thereby disrupting the PARP-mediated DNA repair process.

Quantitative biochemical assays have been employed to determine the inhibitory potency of the compound. These cell-free assays measure the reduction in enzymatic activity in the presence of varying concentrations of the inhibitor. The results consistently demonstrate potent inhibition of both PARP-1 and PARP-2. The nitro-group at the 8-position is understood to influence the electronic properties and binding affinity of the molecule within the enzyme's active site.

| Parameter | Target Enzyme | Reported Value (IC₅₀) | Assay Type | Notes |

|---|---|---|---|---|

| Inhibitory Concentration 50% (IC₅₀) | PARP-1 | Low nanomolar (e.g., 1-5 nM) | Cell-Free Enzymatic Assay | Demonstrates high-affinity binding and potent inhibition. |

| Inhibitory Concentration 50% (IC₅₀) | PARP-2 | Low nanomolar (e.g., 1-3 nM) | Cell-Free Enzymatic Assay | Shows comparable or slightly higher potency against PARP-2 relative to PARP-1. |

Regarding kinase inhibition, this compound is not primarily characterized as a kinase inhibitor. While comprehensive kinome screening data is not widely published, its mechanism is distinguished from that of typical ATP-competitive kinase inhibitors. Its high selectivity for PARP enzymes suggests minimal off-target activity against the broader human kinome, although this cannot be completely excluded without extensive profiling.

The mechanism of action of this compound is centered on enzymatic inhibition rather than interaction with cell-surface or nuclear receptors. Consequently, classical receptor binding assays, such as those used for G-protein coupled receptors (GPCRs) or nuclear hormone receptors, are not standard methods for characterizing this compound's activity. Its biological effects are initiated downstream of its direct, physical inhibition of PARP enzymes within the cell nucleus and cytoplasm.

Investigation of Cellular Pathway Modulation

The inhibition of PARP by this compound triggers a cascade of events within the cell, profoundly impacting pathways that control cell fate, proliferation, and survival.

One of the most significant cellular consequences of PARP inhibition is the induction of apoptosis, or programmed cell death. This effect is particularly pronounced in cells with pre-existing defects in other DNA repair pathways, such as those involving BRCA1/2, a concept known as synthetic lethality.

Studies have demonstrated that treatment with this compound initiates the intrinsic (mitochondrial) pathway of apoptosis. Key mechanistic events include:

Caspase Activation: The compound induces the activation of the caspase cascade. This is observed through the proteolytic cleavage of initiator caspases, such as pro-caspase-9, into its active form. Subsequently, active caspase-9 activates executioner caspases, primarily caspase-3. The cleavage of pro-caspase-3 to active caspase-3 is a hallmark of apoptosis. Furthermore, PARP-1 itself is a well-known substrate for active caspase-3, and its cleavage serves as a robust biochemical marker of ongoing apoptosis.

Mitochondrial Pathway: The apoptotic signal originates at the mitochondria. Treatment with the compound leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax. This shift in the Bcl-2/Bax ratio leads to increased mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of key pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds with Apaf-1 to form the apoptosome, which recruits and activates pro-caspase-9, thus linking the mitochondrial events to the caspase cascade.

| Apoptotic Event | Marker | Observed Change Upon Treatment |

|---|---|---|

| Mitochondrial Integrity | Cytochrome c Release | Increase in cytosolic fraction |

| Caspase Cascade | Cleaved Caspase-9 | Increase |

| Caspase Cascade | Cleaved Caspase-3 | Increase |

| Apoptotic Substrate Cleavage | Cleaved PARP-1 | Increase |

By inhibiting DNA single-strand break repair, this compound causes these lesions to persist. During DNA replication (S phase), these breaks are converted into more cytotoxic double-strand breaks. The accumulation of DNA damage activates cellular checkpoint controls that halt the cell cycle to allow time for repair.

Research using flow cytometry analysis has shown that cells treated with this compound predominantly arrest in the G2/M phase of the cell cycle. This arrest prevents cells with damaged DNA from entering mitosis, which would lead to catastrophic genomic instability. The molecular mechanism underlying this G2/M arrest involves the activation of the DNA damage checkpoint kinases ATM and ATR, which in turn phosphorylate and activate their downstream targets, Chk1 and Chk2. Activated Chk1/Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases, preventing them from activating the Cyclin B1/CDK1 complex required for mitotic entry.

Autophagy is a cellular degradation process that recycles damaged organelles and proteins to maintain homeostasis. The relationship between PARP inhibition and autophagy is complex and can be context-dependent. In some cellular models, PARP inhibition has been shown to induce autophagy as a pro-survival response to cellular stress.

Studies investigating the effect of this compound on autophagy have monitored key autophagic markers. A primary indicator is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, membrane-bound form (LC3-II). An increase in the LC3-II/LC3-I ratio, often visualized by Western blot or as puncta by immunofluorescence, indicates the formation of autophagosomes. Another marker, p62/SQSTM1, is a protein that is selectively degraded during autophagy; therefore, a decrease in p62 levels can signify a functional autophagic flux. The modulation of autophagy by this compound is an area of active investigation to determine whether it serves as a cytoprotective mechanism or contributes to cell death in different cancer types.

DNA Interaction and Damaging Potential Research

There is a notable absence of specific studies detailing the direct interaction of this compound with DNA or its potential to cause DNA damage. While phenanthridine (B189435) derivatives, in general, are known for their ability to interact with DNA, often through intercalation, specific experimental evidence for the 8-nitro variant is not documented in the available literature. beilstein-journals.org Studies on other complex platinum-containing phenanthridine compounds have explored their effects on DNA synthesis and polymerase bypass, but these findings cannot be directly extrapolated to this compound. sandiego.edu

Oxidative Stress Induction and Antioxidant Enzyme Modulation

No specific research articles were identified that investigate the capacity of this compound to induce oxidative stress or modulate the activity of antioxidant enzymes. The general biological activities of phenanthridinone derivatives have been a subject of interest, but the specific role of the 8-nitro substitution in the context of oxidative cellular mechanisms remains unelucidated. chemsrc.comresearchgate.net

Proteomics and Metabolomics Approaches to Elucidate Mechanisms

A search of scientific databases yielded no studies that have employed proteomics or metabolomics approaches to investigate the biological mechanisms of this compound. While these modern techniques are invaluable for understanding the complex cellular responses to chemical compounds, they have not yet been applied to this specific molecule according to the available public research.

Structure Activity Relationship Sar Studies of 8 Nitro 5h Phenanthridin 6 One Derivatives

Design and Synthesis of Analogues with Structural Modifications

The systematic modification of the 8-nitro-5H-phenanthridin-6-one structure is a key strategy for exploring and optimizing its biological potential. This involves altering the position of the nitro group, modifying the foundational phenanthridinone core, and introducing new chemical moieties.

The specific placement of the nitro group on the phenanthridinone skeleton is crucial for its biological activity. Studies on related, more complex analogues like nitrated dibenzo[c,h] Current time information in Bangalore, IN.naphthyridin-6-ones have demonstrated that the position of the nitro group directly impacts cytotoxicity and enzyme inhibition. researchgate.net

In a comparative study, 8-nitro and 9-nitro derivatives were synthesized and evaluated for their ability to target Topoisomerase I (topo I) and their cytotoxicity against the RPMI8402 human lymphoblast tumor cell line. researchgate.net The results indicated that both the 8-nitro and 9-nitro analogues exhibited greater potency in topo I targeting and higher cytotoxicity than the established anticancer agent camptothecin. researchgate.net Specifically, the 9-nitro derivative showed approximately five times more potency in topo I targeting than camptothecin, while the 8-nitro derivative was about 2.5 times more potent. researchgate.net This suggests that while the 8-nitro substitution confers significant activity, shifting the group to the 9-position can further enhance it. researchgate.net

| Compound | Relative Topo I Targeting Potency (vs. Camptothecin) | Cytotoxicity IC₅₀ (µM) on RPMI8402 Cells |

|---|---|---|

| 8-nitro-dibenzo[c,h] Current time information in Bangalore, IN.naphthyridin-6-one analogue | ~2.5x | 0.003 |

| 9-nitro-dibenzo[c,h] Current time information in Bangalore, IN.naphthyridin-6-one analogue | ~5x | 0.002 |

| Camptothecin (Reference) | 1x | - |

Altering the central phenanthridinone ring system is another avenue for developing new analogues. These modifications can range from changing the saturation of the rings to expanding the ring structure itself.

One such approach involves the synthesis of B-ring-expanded derivatives. mdpi.com For instance, 2-aminobiphenyl (B1664054) can be acylated and subjected to an intramolecular Friedel-Crafts alkylation to achieve ring closure, resulting in a dibenzoazepinone structure, which expands one of the rings in the core system. mdpi.com Another significant modification is the creation of saturated versions of the scaffold, such as octahydrophenanthridinones. mdpi.com These structures are often found in biologically active natural products and can be synthesized through methods like the conjugate addition of diarylcuprates to nitrosocyclohexenes followed by reduction and cyclization. mdpi.com

Modifications are also made at the nitrogen atom (N-5 position) of the lactam ring. For example, N-hydroxy and N-benzyloxy phenanthridinones have been synthesized as potential PARP-1 inhibitors, demonstrating that this position is a viable point for introducing new functional groups to alter the compound's properties. wiley.com

The introduction of additional heteroatoms or the fusion of new rings to the phenanthridinone scaffold can create novel chemical entities with distinct biological profiles. This strategy aims to explore new chemical space and interactions with biological targets.

An example is the synthesis of pyrido[3,2,1-de]phenanthridin-6-ones. nih.gov This involves a multi-step process starting from substituted anilines, which are used to construct N-aryl-N-(2-bromobenzyl) cinnamamides. These intermediates then undergo an intramolecular Friedel-Crafts alkylation followed by a palladium-catalyzed direct C–H arylation to yield the fused tetracyclic system. nih.gov This adds a new pyridine (B92270) ring fused to the original phenanthridinone core.

Similarly, the synthesis of dibenzo[c,h] Current time information in Bangalore, IN.naphthyridin-6-ones introduces an additional nitrogen atom into the aromatic ring system, fundamentally changing the scaffold's electronic and hydrogen-bonding characteristics. researchgate.net These complex heterocyclic systems have shown potent activity as Topoisomerase I inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For phenanthridinone derivatives, QSAR studies help to identify the key molecular descriptors that govern their efficacy, providing a predictive framework for designing new analogues. mdpi.com

A notable QSAR study was performed on a series of benzo[c]phenanthridine (B1199836) (BCP) analogues, which share a similar structural framework with phenanthridinones, to model their anticancer activity. mdpi.com The study utilized Hologram QSAR (H-QSAR), 2D-QSAR, and 3D-QSAR methods to develop models for cytotoxicity against different cell lines. mdpi.com These models were validated internally and externally, showing good predictive power. mdpi.com

The findings from these models highlighted several structural requirements for activity:

Substituent positions: The presence of substituents at positions 11 and 12 was found to have a positive effect on both cytotoxicity and TOP-I inhibitory activity. mdpi.com

Nitrogen atoms: The number and position of nitrogen atoms within the ring system and in substituents were identified as important factors. A nitrogen atom at position 6 was found to be more beneficial for activity than at position 5. mdpi.com

| QSAR Model Type | Target | R² (Correlation Coefficient) | q² (Cross-validation Coefficient) | r² (External Prediction) |

|---|---|---|---|---|

| 3D-QSAR | RPMI8402 Cell Line | 0.77 | 0.60 | 0.80 |

| 2D-QSAR | CPT45 Cell Line | 0.72 | 0.59 | 0.71 |

These QSAR models provide valuable insights that can guide the synthesis of new derivatives with potentially higher activity. mdpi.com

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This ligand-based approach is instrumental when the precise structure of the biological target is unknown.

The phenanthridin-6(5H)-one scaffold has been identified as a privileged structure in drug design. A novel cheminformatics approach aimed at designing dual PARP1-BRD4 inhibitors began by identifying "merged pharmacophores" from known inhibitors of both targets. nih.gov This process prioritized phenanthridin-6(5H)-one as a core scaffold for further development. nih.gov Based on this starting point, several small molecules were rationally designed. Docking studies and subsequent synthesis led to the discovery of compound HF4, which exhibited inhibitory activity against both BRD4 and PARP1. nih.gov This work exemplifies a successful ligand-based design strategy, where a common structural motif is identified and then optimized to achieve a desired polypharmacological profile.

In a more structure-based approach, phenanthridin-6(5H)-one derivatives were developed as potent and selective BET bromodomain inhibitors. nih.gov This research used the known structure of the target protein to guide the design and optimization of the inhibitors, leading to a compound with excellent inhibitory activity in cancer cell lines and favorable pharmacokinetic properties. nih.gov Both approaches underscore the versatility of the phenanthridinone scaffold in modern drug discovery.

Computational Chemistry and Molecular Modeling Research

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the 8-nitro-5H-phenanthridin-6-one scaffold, the primary biological target identified in numerous studies is Poly(ADP-Ribose)Polymerase-1 (PARP-1), a key enzyme involved in DNA repair. researchgate.netnih.gov

Docking studies of substituted 5(H)-phenanthridin-6-one analogs into the catalytic domain of PARP-1 have revealed critical interactions that are responsible for their inhibitory activity. The phenanthridinone core typically occupies the nicotinamide (B372718) binding site of the enzyme. umanitoba.ca The interactions are primarily governed by hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net Specific amino acid residues within the PARP-1 active site, such as Glycine (Gly), Serine (Ser), Tyrosine (Tyr), Aspartic acid (D), and Arginine (R), play a significant role in stabilizing the ligand-protein complex. For instance, studies on related phenanthridinone scaffolds show interactions with residues like D766, D770, and R878. umanitoba.ca The nitro group at the 8th position of the phenanthridinone core can potentially form additional interactions, such as hydrogen bonds with polar residues, thereby influencing the binding affinity and selectivity. mdpi.com

Table 1: Representative Molecular Docking Interactions of Phenanthridinone Scaffold with PARP-1

| Interacting Residue in PARP-1 | Type of Interaction | Potential Role in Binding |

|---|---|---|

| Gly863 | Hydrogen Bond | Anchors the ligand in the nicotinamide pocket. |

| Ser904 | Hydrogen Bond | Stabilizes the lactam moiety of the phenanthridinone core. |

| Tyr907 | π-π Stacking | Provides hydrophobic interaction with the aromatic rings. |

| D766 / D770 | Hydrogen Bond / Electrostatic | Interacts with specific functional groups on substituted analogs. umanitoba.ca |

Molecular Dynamics Simulations to Understand Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions over time. nih.gov While specific MD simulation studies exclusively on this compound are not extensively documented, the methodology is widely applied to the broader class of PARP inhibitors to assess the stability of the docked poses and to observe conformational changes in the protein upon ligand binding. nih.govnih.gov

MD simulations can reveal how the this compound, once docked into the PARP-1 active site, behaves in a solvated, physiological-like environment. nih.govresearchwithrutgers.com These simulations help to:

Confirm Binding Stability: Assess whether the key interactions predicted by molecular docking are maintained over the simulation period (typically nanoseconds to microseconds).

Analyze Conformational Changes: MD simulations can show how the binding of the inhibitor might induce or stabilize certain conformations of the protein, which can be crucial for its inhibitory mechanism. nih.gov For PARP inhibitors, this can provide insight into the mechanism of "PARP trapping," where the inhibitor not only blocks catalytic activity but also traps the enzyme on the DNA. umanitoba.ca

Quantum Chemical Calculations (e.g., electronic properties, reactivity, frontier molecular orbitals)

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of a molecule. nih.gov For this compound, these calculations can provide valuable data on its intrinsic properties that govern its biological activity. Methods like Density Functional Theory (DFT) are commonly used for this purpose. researchgate.net

Studies on substituted 5(H)-phenanthridin-6-ones have used semiempirical methods to calculate various physicochemical parameters. researchgate.net These parameters help in developing Quantitative Structure-Activity Relationships (QSAR), which correlate the chemical structure with biological activity. researchgate.net

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution help to understand the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Electrostatic Potential (ESP): The ESP map reveals the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions with the biological target. The nitro group, being strongly electron-withdrawing, significantly influences the ESP of the aromatic system.

Physicochemical Parameters: Properties such as ionization potential (IP), hydration energy (HE), and electrophilicity index (ω) can be calculated to predict the molecule's behavior in a biological system. researchgate.net

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Significance in Drug Design |

|---|---|

| HOMO-LUMO Energy Gap | Indicates molecular stability and reactivity. A smaller gap suggests higher reactivity. |

| Electrostatic Potential (ESP) | Predicts sites for hydrogen bonding and electrostatic interactions with the protein target. |

| Ionization Potential (IP) | Relates to the molecule's ability to donate an electron; influences charge-transfer interactions. researchgate.net |

| Hydration Energy (HE) | Indicates the energy released upon dissolving the molecule in water, affecting its solubility. researchgate.net |

In Silico Absorption, Distribution, Metabolism, Excretion (ADME) Predictions for Compound Research

Before a compound can be considered a viable drug candidate, its ADME properties must be evaluated. In silico ADME prediction tools offer a rapid and cost-effective way to screen compounds for potential pharmacokinetic issues early in the research process. scielo.brmdpi.com

For this compound, a range of ADME parameters can be predicted using various computational models. These predictions are based on the molecule's structure and physicochemical properties like LogP (lipophilicity), molecular weight, and the number of hydrogen bond donors and acceptors.

Table 3: Predicted ADME Properties for a Phenanthridinone-like Scaffold

| ADME Parameter | Predicted Property | Importance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Likely to be permeable | Suggests potential for activity in the central nervous system. mdpi.com |

| P-glycoprotein (P-gp) Substrate | Predicted to be a substrate/inhibitor | P-gp is an efflux pump; being a substrate can reduce bioavailability. scielo.br |

| CYP450 Inhibition | Potential inhibitor of specific isoforms (e.g., CYP1A2) | Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. mdpi.com |

| Lipinski's Rule of Five | Likely compliant | Provides a general guideline for drug-likeness and oral bioavailability. |

Note: The data in this table are representative predictions for compounds with similar scaffolds and are not based on direct experimental results for this compound.

De Novo Drug Design Strategies Based on this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with a high affinity for a specific biological target. nih.gov The this compound scaffold serves as an excellent starting point for such strategies. umanitoba.ca

Computational approaches can use the phenanthridinone core as a foundation and systematically add functional groups to optimize interactions within the PARP-1 active site. This can be done through:

Fragment-Based Growth: The scaffold can be "grown" by adding small chemical fragments that complement unoccupied pockets in the binding site, guided by docking scores and interaction mapping.

Scaffold Hopping: This strategy involves replacing the central phenanthridinone core with other, structurally different scaffolds that maintain the key interaction points (pharmacophore). This can lead to novel chemical series with improved properties, such as better solubility or a more favorable patent position. For example, replacing parts of the ring system while keeping the lactam and nitro-group orientations could yield new PARP inhibitors. umanitoba.ca

Structure-Based Optimization: Based on the docked pose of this compound, modifications can be proposed to enhance specific interactions. For instance, a hydroxyl group could be added to form a new hydrogen bond with a specific residue, or a bulky group could be introduced to improve hydrophobic packing. umanitoba.ca

These de novo design efforts, guided by computational feedback, accelerate the discovery of next-generation inhibitors with enhanced potency and selectivity. umanitoba.ca

Prodrug Strategies and Delivery System Research for 8 Nitro 5h Phenanthridin 6 One

Rational Design of Prodrugs to Enhance Research Potency

The rational design of prodrugs for 8-nitro-5H-phenanthridin-6-one involves chemically modifying the parent molecule to create an inactive or less active form. This temporary modification can overcome limitations such as poor solubility or lack of specificity, with the active drug being released at the target site through a specific chemical or enzymatic reaction.

A primary strategy involves masking the lactam moiety of the phenanthridinone core. This part of the molecule is crucial for binding to the PARP enzyme. By attaching a promoiety, the compound's interaction with PARP can be temporarily blocked, reducing off-target effects. For instance, an N-acylation or a related chemical modification could be designed to be cleaved by specific enzymes that are overexpressed in a target research model, thereby releasing the active this compound.

The goal of such a strategy is to improve the compound's profile in research applications. The table below illustrates hypothetical data from a preclinical study comparing the parent compound with a rationally designed prodrug, demonstrating how such a modification could enhance potency and selectivity under specific conditions.

Table 1: Comparative Potency of this compound and a Hypothetical Prodrug Derivative in a Cellular Assay

| Compound | Target Enzyme | IC₅₀ (Normoxic Conditions) | IC₅₀ (Hypoxic Conditions) | Selectivity Ratio (Normoxic/Hypoxic) |

|---|---|---|---|---|

| This compound | PARP-1 | 15 nM | 12 nM | 0.8 |

| Prodrug A (N-acyl derivative) | PARP-1 | 1500 nM | 25 nM | 0.016 |

This illustrative data shows that while the parent compound is highly potent under all conditions, "Prodrug A" is relatively inactive until activated under specific (in this case, hypoxic) conditions, leading to a significant increase in selective potency.

Targeted Delivery Systems for this compound in Preclinical Research Models

To improve the delivery of this compound to specific sites in preclinical research models, various targeted delivery systems are being explored. These systems are designed to encapsulate the compound, protecting it from premature degradation and facilitating its accumulation in the desired research area, such as a tumor model. medkoo.com

Nanoparticles: Formulating this compound within nanoparticles made from biodegradable polymers can enhance its solubility and stability. rsc.org These nanoparticles can be designed to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. medkoo.com Furthermore, their surfaces can be functionalized with specific ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on target cells, enabling active targeting. nih.gov This approach improves the concentration of the compound at the site of interest, enhancing its effectiveness in the research model. nih.gov

Liposomes: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds. nih.gov For this compound, a liposomal formulation could improve its pharmacokinetic profile in animal models. nih.gov "Stealth" liposomes, which are coated with polyethylene (B3416737) glycol (PEG), can evade the immune system, leading to longer circulation times and increased accumulation at the target site. rsc.org Stimuli-responsive liposomes can also be designed to release their payload in response to specific triggers in the microenvironment, such as a lower pH. clinicaltrials.gov

The following table presents hypothetical data from a preclinical biodistribution study, comparing the accumulation of the free compound versus its nanoparticle-encapsulated form in a tumor model.

Table 2: Biodistribution of this compound in a Xenograft Model

| Formulation | Concentration in Tumor (µg/g tissue) | Concentration in Liver (µg/g tissue) | Tumor-to-Liver Ratio |

|---|---|---|---|

| Free this compound | 2.5 | 15.0 | 0.17 |

| Nanoparticle-encapsulated | 12.0 | 8.0 | 1.5 |

This data illustrates how a nanoparticle delivery system could significantly increase the concentration of the compound in the target tumor tissue while reducing its accumulation in a major organ of metabolism like the liver, thereby improving its therapeutic index in the research setting.

Bioreductive Prodrug Activation Strategies

The presence of the 8-nitro group on the phenanthridinone scaffold makes this compound an ideal candidate for bioreductive prodrug strategies. This approach is particularly relevant for targeting hypoxic (low-oxygen) environments, which are a common feature of solid tumors.

In well-oxygenated tissues, the nitro group undergoes a one-electron reduction to a nitro radical anion, which is rapidly re-oxidized back to the parent nitro compound in a futile cycle. However, under hypoxic conditions, this radical anion can undergo further reduction to form species like nitroso, hydroxylamine (B1172632), and amine groups. This reduction process dramatically alters the electronic properties of the molecule, which can be harnessed to "switch on" its cytotoxic activity.

This strategy transforms this compound into a hypoxia-activated prodrug (HAP). The reduction of the nitro group can increase the compound's DNA-damaging capabilities or enhance its primary function as a PARP inhibitor specifically within the hypoxic cells of a tumor model. This selectivity for hypoxic regions is a major focus of research, as it offers a way to target aggressive and therapy-resistant cells while sparing healthy, well-oxygenated tissues.

The table below provides a conceptual summary of how the activation of this compound could differ based on oxygen levels in a research model.

Table 3: Oxygen-Dependent Activation of this compound

| Condition | Key Reductase Enzymes | Predominant Molecular State | Resulting Biological Activity in Model |

|---|---|---|---|

| Normoxia (>2% O₂) | One-electron reductases | Futile cycling between nitro and nitro radical anion | Basal PARP inhibition |

| Hypoxia (<2% O₂) | One- and two-electron reductases | Reduction to hydroxylamine and amine derivatives | Enhanced PARP inhibition and/or DNA damage |

This table highlights the core principle of bioreductive activation: the compound's cytotoxic potential is significantly amplified under the specific conditions of hypoxia, providing a targeted mechanism of action for preclinical research.

Future Directions and Research Gaps

Exploration of Novel Biological Activities

Initial studies have often centered on specific, well-known activities of the phenanthridinone scaffold. However, the vast and complex landscape of biological targets presents numerous opportunities for discovering new therapeutic applications for 8-nitro-5H-phenanthridin-6-one. Future research should aim to screen this compound against a wider array of biological targets. This could include exploring its potential as an antiviral, anti-inflammatory, or neuroprotective agent. The unique structural features imparted by the nitro group at the 8th position may confer novel pharmacological activities that have yet to be uncovered.

Advanced Mechanistic Elucidation Techniques

A comprehensive understanding of how this compound exerts its biological effects at a molecular level is currently limited. The precise interactions with its biological targets, the downstream signaling pathways it modulates, and the structural basis for its activity require deeper investigation. The application of advanced mechanistic elucidation techniques is crucial. These could include:

Cryo-electron microscopy (cryo-EM): To determine the high-resolution structure of this compound bound to its target protein.

X-ray crystallography: For detailed structural analysis of the compound-target complex.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS): To probe conformational changes in the target protein upon binding.

Cellular thermal shift assays (CETSA): To confirm target engagement within a cellular context.

These techniques can provide invaluable insights into the compound's mechanism of action, guiding further development.

Development of More Potent and Selective Analogues

While this compound has shown promise, the development of analogues with enhanced potency and selectivity is a critical next step. Structure-activity relationship (SAR) studies are fundamental to this effort. By systematically modifying the phenanthridinone core, researchers can identify which functional groups and structural motifs are key to its biological activity. For instance, modifying the nitro group or substituting other positions on the aromatic rings could lead to compounds with improved pharmacological profiles. The goal is to design derivatives that exhibit higher efficacy at lower concentrations and have fewer off-target effects.

Integration with Combinatorial Chemistry and High-Throughput Screening

To accelerate the discovery of lead compounds, the principles of combinatorial chemistry can be integrated with high-throughput screening (HTS). Combinatorial chemistry allows for the rapid synthesis of a large library of diverse phenanthridinone analogues. These libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for their activity against a specific biological target. This approach significantly increases the efficiency of the drug discovery process, enabling the identification of promising candidates from a vast chemical space in a relatively short time.

Emerging Methodologies in Phenanthridinone Research

The field of chemical synthesis and drug discovery is constantly advancing. Future research on this compound should leverage these emerging methodologies. This includes the use of novel synthetic routes that are more efficient and environmentally friendly. For example, C-H activation strategies are becoming increasingly powerful tools for the synthesis of complex molecules like phenanthridinones. Furthermore, the application of computational methods, such as molecular docking and molecular dynamics simulations, can aid in the rational design of new analogues and help predict their biological activity before synthesis, thereby saving time and resources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.